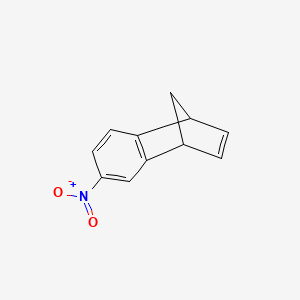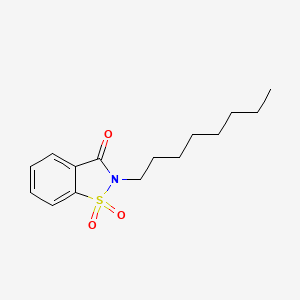
(Benzenesulfonyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzenesulfonyl)methanol is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzenesulfonyl group attached to a methanol molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Benzenesulfonyl)methanol can be synthesized through several methods. One common approach involves the reaction of benzenesulfonyl chloride with methanol. The reaction typically occurs under acidic conditions, where the benzenesulfonyl chloride reacts with methanol to form this compound and hydrochloric acid as a byproduct .
Another method involves the reduction of benzenesulfonyl chloride to benzenesulfinic acid, followed by the esterification of the acid with methanol . This multi-step process requires careful control of reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using benzenesulfonyl chloride and methanol. The process is optimized for efficiency and cost-effectiveness, with considerations for the safe handling of reactive intermediates and byproducts. Industrial methods may also employ catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(Benzenesulfonyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzenesulfonic acid derivatives.
Reduction: Reduction reactions can convert it to benzenesulfinic acid or other lower oxidation state compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation typically yields benzenesulfonic acid, while nucleophilic substitution can produce a variety of sulfonamide or sulfonate esters .
Applications De Recherche Scientifique
(Benzenesulfonyl)methanol has diverse applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It finds applications in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (benzenesulfonyl)methanol involves its reactivity with various molecular targets. In biological systems, it can interact with enzymes and proteins, modifying their activity through sulfonylation reactions. These interactions can affect cellular pathways and processes, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A strong acid with similar sulfonyl functional group but lacks the methanol moiety.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of (benzenesulfonyl)methanol.
Benzenesulfinic acid: A reduced form of benzenesulfonic acid with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of the sulfonyl group with a methanol moiety, which imparts distinct reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Propriétés
Numéro CAS |
51091-79-3 |
|---|---|
Formule moléculaire |
C7H8O3S |
Poids moléculaire |
172.20 g/mol |
Nom IUPAC |
benzenesulfonylmethanol |
InChI |
InChI=1S/C7H8O3S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5,8H,6H2 |
Clé InChI |
JOVAETLWJHXYPO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


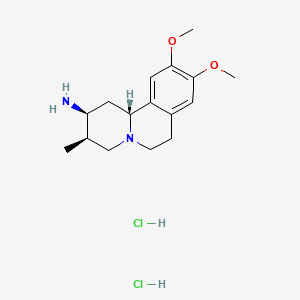
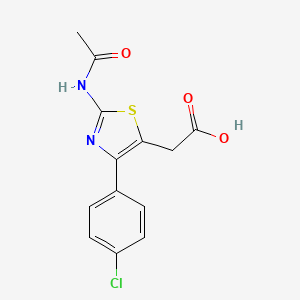
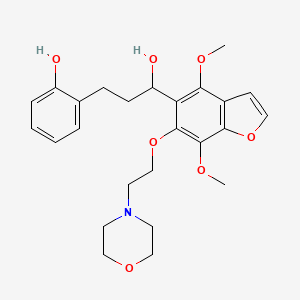
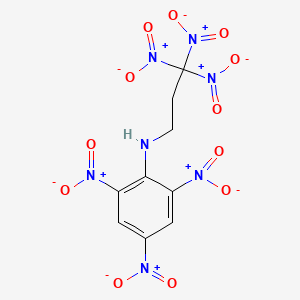
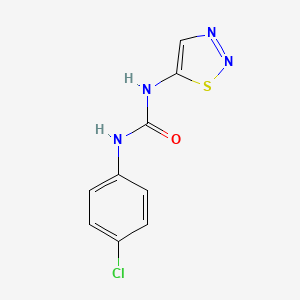
![(5H-Pyrrolo[1,2-a]azepin-5-ylidene)acetonitrile](/img/structure/B14657795.png)

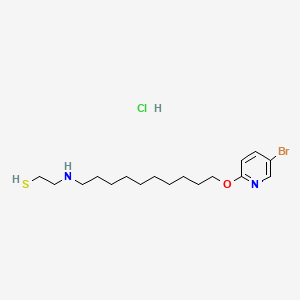
![1-[(Tetradecyloxy)methoxy]tetradecane](/img/structure/B14657819.png)



